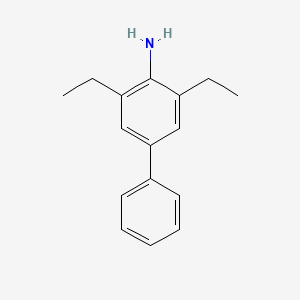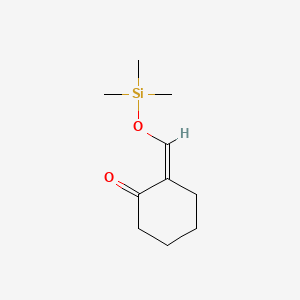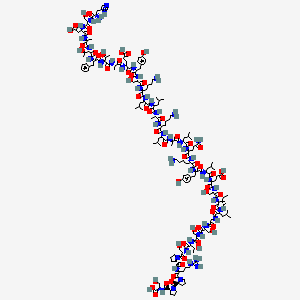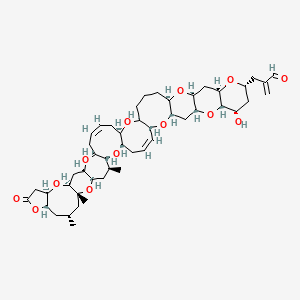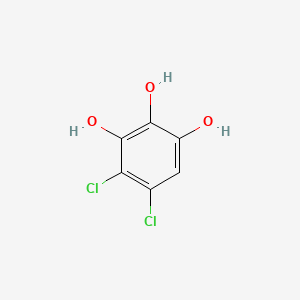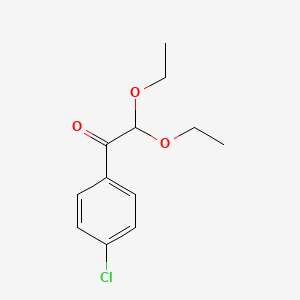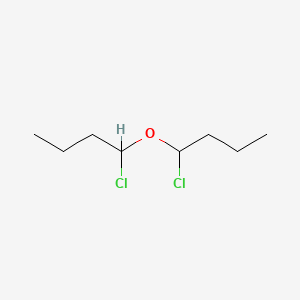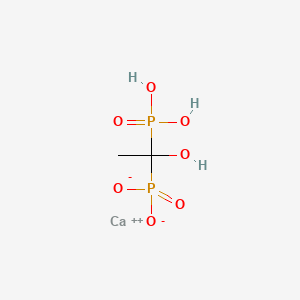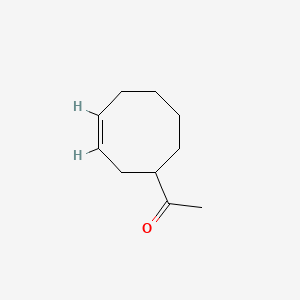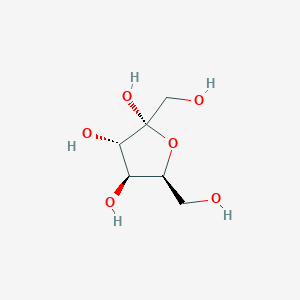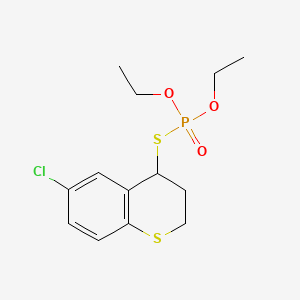
Thicrofos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thicrofos, known by its IUPAC name as S-[(RS)-6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl] O,O-diethyl phosphorothioate , is an organophosphorus compound primarily used as an insecticide. It belongs to the class of arylalkyl organothiophosphates and is recognized for its potent insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thicrofos can be synthesized through a multi-step process involving the reaction of 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction temperatures, pressures, and the use of high-purity reagents to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce diethyl phosphoric acid and 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Diethyl phosphoric acid and 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol.
Substitution Products: Various substituted phosphorothioates.
Scientific Research Applications
Thicrofos has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new insecticides and pest control agents.
Mechanism of Action
Thicrofos exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphorus compound used in similar applications.
Chlorpyrifos: Widely used organophosphorus insecticide with a broader spectrum of activity.
Uniqueness of Thicrofos: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its selective inhibition of acetylcholinesterase makes it particularly effective against certain insect pests while having a different toxicity profile compared to other organophosphorus compounds .
Properties
CAS No. |
41219-32-3 |
|---|---|
Molecular Formula |
C13H18ClO3PS2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
6-chloro-4-diethoxyphosphorylsulfanyl-3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C13H18ClO3PS2/c1-3-16-18(15,17-4-2)20-13-7-8-19-12-6-5-10(14)9-11(12)13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
InChI Key |
VIRFVCLSHYKKRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SC1CCSC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


